molecular formula C6H12O5 B14256379 Benzene-1,2-diol;trihydrate CAS No. 331631-08-4

Benzene-1,2-diol;trihydrate

Cat. No.: B14256379
CAS No.: 331631-08-4
M. Wt: 164.16 g/mol
InChI Key: KICRAHDRDWWVSL-UHFFFAOYSA-N
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Description

Benzene-1,2-diol;trihydrate, also known as catechol trihydrate, is an organic compound with the molecular formula C6H6O2·3H2O. It is a derivative of benzene, featuring two hydroxyl groups attached to adjacent carbon atoms in the benzene ring. This compound is a white to brown crystalline solid with a faint phenolic odor. It occurs naturally in trace amounts and is synthetically produced for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzene-1,2-diol;trihydrate can be synthesized through several methods. One common method involves the reduction of 1,2-benzoquinone using reducing agents such as sodium borohydride or catalytic hydrogenation. The reaction typically occurs in an aqueous medium at room temperature .

Industrial Production Methods

Industrial production of this compound involves the hydroxylation of phenol using hydrogen peroxide in the presence of a catalyst, such as titanium silicalite. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzene-1,2-diol;trihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of benzene-1,2-diol;trihydrate involves its redox properties. It can undergo oxidation to form 1,2-benzoquinone, which can further participate in redox cycling, generating reactive oxygen species. These reactive species can interact with various molecular targets, including proteins and DNA, leading to oxidative stress . The compound’s ability to chelate metal ions also plays a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene-1,2-diol;trihydrate is unique due to its specific hydroxyl group positioning, which influences its reactivity and applications. Its ability to undergo redox reactions and form stable complexes with metal ions distinguishes it from other similar compounds .

Properties

CAS No.

331631-08-4

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

benzene-1,2-diol;trihydrate

InChI

InChI=1S/C6H6O2.3H2O/c7-5-3-1-2-4-6(5)8;;;/h1-4,7-8H;3*1H2

InChI Key

KICRAHDRDWWVSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)O)O.O.O.O

Origin of Product

United States

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